molecular formula C5H4Cl2N4O B13494904 4-Amino-5,6-dichloropyridazine-3-carboxamide

4-Amino-5,6-dichloropyridazine-3-carboxamide

Katalognummer: B13494904
Molekulargewicht: 207.01 g/mol
InChI-Schlüssel: CGDSJLIDUWEAQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5,6-dichloropyridazine-3-carboxamide is a chemical compound with the molecular formula C5H4Cl2N4O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6-dichloropyridazine-3-carboxamide typically involves the chlorination of pyridazine derivatives followed by amination and carboxamidation. One common method involves the reaction of 3,6-dichloropyridazine with ammonia in methanol under microwave irradiation at 100°C for 30 minutes . This results in the formation of 4-amino-3,6-dichloropyridazine, which can then be further modified to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5,6-dichloropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, thiourea, and primary amines.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridazines.

    Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.

Wissenschaftliche Forschungsanwendungen

4-Amino-5,6-dichloropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-5,6-dichloropyridazine-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3,6-dichloropyridazine: A closely related compound with similar chemical properties.

    3,6-Dichloropyridazine-4-carboxylic acid: Another derivative of pyridazine with different functional groups.

Uniqueness

4-Amino-5,6-dichloropyridazine-3-carboxamide is unique due to the presence of both amino and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C5H4Cl2N4O

Molekulargewicht

207.01 g/mol

IUPAC-Name

4-amino-5,6-dichloropyridazine-3-carboxamide

InChI

InChI=1S/C5H4Cl2N4O/c6-1-2(8)3(5(9)12)10-11-4(1)7/h(H2,8,11)(H2,9,12)

InChI-Schlüssel

CGDSJLIDUWEAQR-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=NN=C1C(=O)N)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.